molecular formula C10H13NO2 B1215821 Butyl nicotinate CAS No. 6938-06-3

Butyl nicotinate

Cat. No. B1215821
Key on ui cas rn: 6938-06-3
M. Wt: 179.22 g/mol
InChI Key: DQULIMIQTCDUAN-UHFFFAOYSA-N
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Patent
US09090847B2

Procedure details

Nicotinic Acid (24.6 g, 0.2 mol), n-butanol (100.0 g, 1.33 mol) and heptane (20.1 g) were charged to a 500 mL reaction kettle and equipped with mechanical stir, a Dean-Stark trap, and thermocouple. The mixture was stirred at 300 rpm under nitrogen atmosphere and alkylbenzenesulfonic acid (480 mw, 120 g, 0.25 mol) was added dropwise through an addition funnel over 2 hours. The mixture was heated to 115° C. and held for 3 hours. A second portion of Nicotinic Acid (24.6 g, 0.2 mol) was added through a powder funnel and the temperature was increased to 150° C. and vacuum was applied to −29.5 in Hg and held for 1 hour. The distillate was then taken and solvents removed under vacuum on a rotary evaporator to yield the desired product. This process was repeated 2 additional times using the same Alkylbenzenesulfonic acid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
solvent
Reaction Step One
[Compound]
Name
alkylbenzenesulfonic acid
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH3:13]>CCCCCCC>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
100 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
20.1 g
Type
solvent
Smiles
CCCCCCC
Step Two
Name
alkylbenzenesulfonic acid
Quantity
120 g
Type
reactant
Smiles
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 300 rpm under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stir
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 150° C.
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
solvents removed under vacuum on a rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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